molecular formula C15H13N3O4S B11626357 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxybenzohydrazide

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxybenzohydrazide

Cat. No.: B11626357
M. Wt: 331.3 g/mol
InChI Key: GDMHTUBGWVQHLB-UHFFFAOYSA-N
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Description

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzothiazole ring with a dioxido group and a methoxybenzohydrazide moiety, making it an interesting subject for research in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxybenzohydrazide typically involves the reaction of 1,2-benzothiazole-3-one 1,1-dioxide with 2-methoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.

Scientific Research Applications

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxybenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxybenzohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide
  • N-(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine
  • N-(1,1-dioxido-1,2-benzothiazol-3-yl)-L-leucine

Uniqueness

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methoxybenzohydrazide stands out due to its unique combination of a benzothiazole ring with a dioxido group and a methoxybenzohydrazide moiety

Properties

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methoxybenzohydrazide

InChI

InChI=1S/C15H13N3O4S/c1-22-12-8-4-2-6-10(12)15(19)17-16-14-11-7-3-5-9-13(11)23(20,21)18-14/h2-9H,1H3,(H,16,18)(H,17,19)

InChI Key

GDMHTUBGWVQHLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32

solubility

14.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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